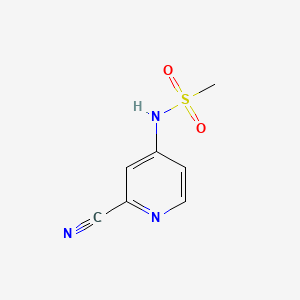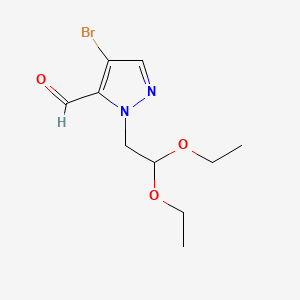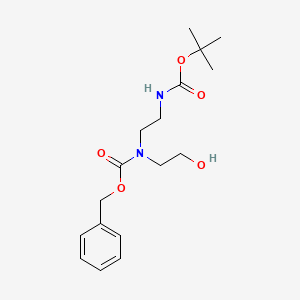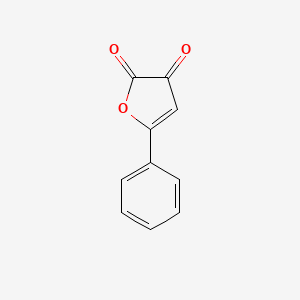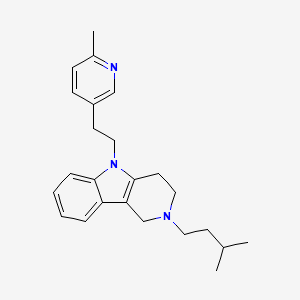
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a compound belonging to the class of tetrahydro-1H-pyrido[4,3-b]indoles. These compounds have shown significant biological activities, particularly in the field of medicinal chemistry. They are known for their potential anti-tumor properties and have been the subject of various studies aimed at developing novel anti-cancer agents .
准备方法
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves several steps. . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired structure. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and efficacy.
化学反应分析
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups and sulfonyl groups . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally result in compounds with enhanced antiproliferative activity against cancer cells .
科学研究应用
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for synthesizing other biologically active compounds. In biology and medicine, it has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7
作用机制
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes . This interaction disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the compound’s antiproliferative effects.
相似化合物的比较
Compared to other similar compounds, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- stands out due to its unique structure and enhanced biological activity. Similar compounds include other tetrahydro-1H-pyrido[4,3-b]indole derivatives, which also exhibit anti-tumor properties .
属性
CAS 编号 |
20675-01-8 |
|---|---|
分子式 |
C24H31N3 |
分子量 |
361.5 g/mol |
IUPAC 名称 |
2-(3-methylbutyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C24H31N3/c1-18(2)10-13-26-14-12-24-22(17-26)21-6-4-5-7-23(21)27(24)15-11-20-9-8-19(3)25-16-20/h4-9,16,18H,10-15,17H2,1-3H3 |
InChI 键 |
FWZCBODOVYGSOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)CCC(C)C)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



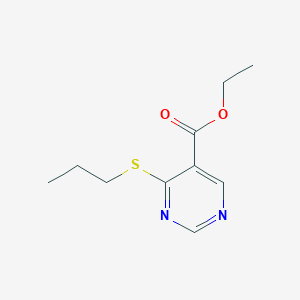
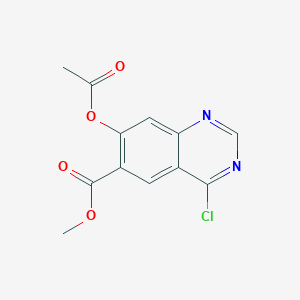
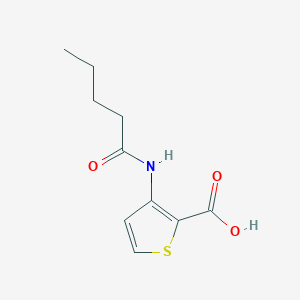
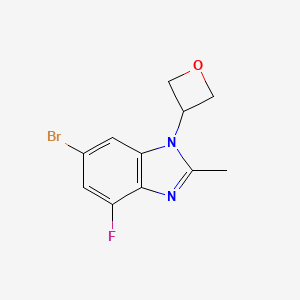

![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
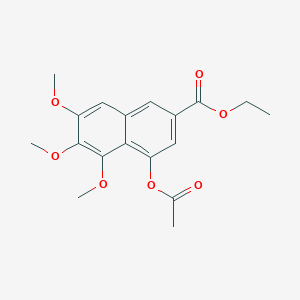
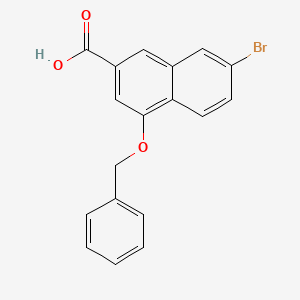
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
